4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepine core fused with a benzenesulfonamide group substituted at the para position with a tert-butyl moiety.
Properties
IUPAC Name |
4-tert-butyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-19(2,3)13-4-7-15(8-5-13)26(23,24)21-14-6-9-17-16(12-14)18(22)20-10-11-25-17/h4-9,12,21H,10-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUIBKZXNNSAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Given its complex structure, it is likely that the compound interacts with its targets in a multifaceted manner, potentially involving multiple binding sites or conformational changes.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. The specific pathways and their downstream effects are currently unknown.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect the compound are currently unknown.
Biological Activity
4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure features a sulfonamide group and a tetrahydrobenzo[f][1,4]oxazepine moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.4 g/mol
- CAS Number : 921890-78-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazepine ring is known for its role in modulating receptor activity and enzyme inhibition. The sulfonamide group enhances solubility and may improve the compound's interaction with biological membranes.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant activity was assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) tests. Preliminary results suggest that this compound displays comparable antioxidant efficacy to well-known antioxidants like ascorbic acid.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Enzyme inhibition studies show that it can effectively inhibit certain enzymes involved in metabolic pathways, which may have implications for treating diseases such as cancer and diabetes.
Case Studies and Research Findings
-
Study on Antioxidant Properties :
- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capabilities of compounds with similar structures. The findings indicated that modifications in the oxazepine structure significantly influenced antioxidant activity. The compound's tert-butyl group was found to enhance radical scavenging abilities due to steric hindrance effects .
- Enzyme Interaction Studies :
-
Pharmacological Implications :
- A comprehensive review highlighted the potential therapeutic applications of oxazepine derivatives in treating neurodegenerative diseases due to their neuroprotective effects. This compound's structure suggests it may also cross the blood-brain barrier, enhancing its efficacy in neurological applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The benzo[f][1,4]oxazepine core distinguishes this compound from other heterocyclic derivatives. For example:
- Benzo[b][1,4]diazepines (e.g., compounds in ): These feature a fused benzene ring at the [b] position and a diazepine ring (two nitrogen atoms). Such diazepines are reported as γ-secretase inhibitors for Alzheimer’s disease .
- Benzo[f][1,4]oxazepines with PEG-like chains (e.g., SI-43/SI-44 in ): These analogs incorporate extended polyethylene glycol (PEG) linkers and fluorophenyl groups, enhancing solubility and bioavailability. SI-43/SI-44 are designed as mTORC1 inhibitors, suggesting that modifications to the oxazepine core’s substituents can redirect biological activity .
Substituent Variations
Key substituent differences and their implications:
- Sulfonamide group : The benzenesulfonamide moiety in the target compound is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). In contrast, SI-43/SI-44 replace this group with fluorophenyl and PEG-linked amines, likely optimizing binding to mTORC1’s hydrophobic pockets .
- tert-Butyl vs. Fluoromethyl groups : The tert-butyl group in the target compound may improve metabolic stability compared to the fluoromethyl substituents in SI-44, which could enhance target engagement but increase susceptibility to oxidative metabolism.
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The tert-butyl sulfonamide group may position the target compound for CNS applications due to enhanced blood-brain barrier penetration, whereas PEG-modified analogs (SI-43/SI-44) favor systemic kinase inhibition .
- Knowledge Gaps: Pharmacokinetic data (e.g., half-life, clearance) and specific target binding affinities for the target compound are absent in the provided evidence.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing 4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide?
- Methodology : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzoxazepine core via cyclization under controlled temperatures (e.g., 60–80°C) in inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution, using reagents like benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using / NMR and high-resolution mass spectrometry (HRMS) .
- Critical Parameters : Solvent choice (e.g., dichloromethane or THF) and reaction time significantly impact yield and purity.
Q. How is the structural integrity of this compound confirmed during synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm; benzoxazepine NH at ~10 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., expected [M+H] at 427.18 g/mol) .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm) .
Q. What structural motifs contribute to its reactivity and biological activity?
- Core Features :
- Benzoxazepine Ring : A seven-membered heterocycle with oxygen and nitrogen atoms, enabling hydrogen bonding with enzymes .
- Sulfonamide Group : Enhances solubility and acts as a hydrogen-bond acceptor, critical for target binding .
- tert-Butyl Substituent : Improves lipophilicity, influencing membrane permeability and metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Strategies :
- Temperature Gradients : Slow heating (1–2°C/min) during cyclization minimizes side products .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency in aryl sulfonylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve sulfonamide group incorporation .
- Case Study : A 15% yield increase was achieved by replacing THF with DMF in the final coupling step .
Q. What mechanisms underlie its inhibitory effects on enzymes like SYK kinase?
- Methodological Approach :
- Enzyme Kinetics : Use Michaelis-Menten assays to determine values (e.g., IC < 100 nM for SYK inhibition) .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses, highlighting interactions between the sulfonamide group and SYK’s ATP-binding pocket .
- Mutagenesis Studies : Aligning docking results with site-directed mutagenesis (e.g., SYK Lys295Ala mutation reduces binding affinity) .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- SAR Insights (Table 1):
- Methodology : Parallel synthesis of analogs followed by in vitro screening (e.g., kinase panel assays) .
Q. How can contradictory data in biological activity across studies be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., Jurkat vs. THP-1) or enzyme sources (recombinant vs. native) .
- Stereochemical Purity : Chiral centers in the benzoxazepine core may lead to enantiomer-specific activity; use chiral HPLC to resolve .
- Resolution Framework :
Replicate experiments under standardized conditions (e.g., CLIA-certified assays).
Validate compound identity and purity at each study phase (e.g., batch-to-batch NMR comparison) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
